molecular formula C23H24BrNO3 B4309322 4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B4309322
M. Wt: 442.3 g/mol
InChI Key: ALHRVZPUXLEDRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that includes a bromine atom, a cyclohexylphenyl group, and an indolone core

Preparation Methods

The synthesis of 4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indolone core and the introduction of the bromine and cyclohexylphenyl groups. One common synthetic route involves the following steps:

    Formation of the Indolone Core: This step involves the cyclization of a suitable precursor to form the indolone structure.

    Introduction of the Bromine Atom: The bromine atom is introduced through a bromination reaction, often using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Attachment of the Cyclohexylphenyl Group: This step involves the coupling of the cyclohexylphenyl group to the indolone core, typically through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interaction with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Modulation of Gene Expression: It can influence the expression of genes involved in critical cellular processes, such as cell growth and apoptosis.

Comparison with Similar Compounds

4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can be compared with similar compounds, such as:

    4-bromobenzaldehyde: A simpler brominated aromatic compound with different reactivity and applications.

    4-bromo-3-methylphenol: Another brominated compound with distinct chemical properties and uses.

    4-bromo-3-methylbenzonitrile: A brominated nitrile with unique reactivity and applications in organic synthesis.

The uniqueness of this compound lies in its complex structure, which imparts specific chemical and biological properties that are not found in simpler brominated compounds.

Properties

IUPAC Name

4-bromo-3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24BrNO3/c1-14-7-12-18-20(21(14)24)23(28,22(27)25-18)13-19(26)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h7-12,15,28H,2-6,13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHRVZPUXLEDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)NC(=O)C2(CC(=O)C3=CC=C(C=C3)C4CCCCC4)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 2
4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 3
Reactant of Route 3
4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 4
4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 5
4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE
Reactant of Route 6
4-BROMO-3-[2-(4-CYCLOHEXYLPHENYL)-2-OXOETHYL]-3-HYDROXY-5-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.